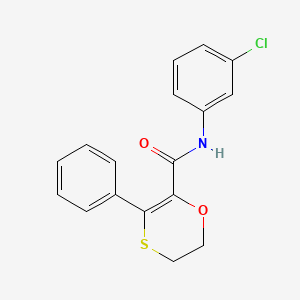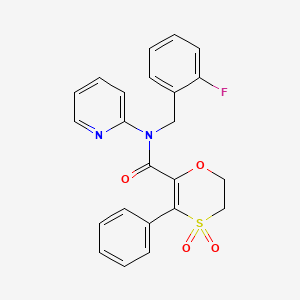![molecular formula C18H21NO2S B12187746 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline](/img/structure/B12187746.png)
2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to the indoline ring, which is further substituted with a 2,4,6-trimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline typically involves the reaction of 2-methylindoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylindoline: Lacks the sulfonyl group and the 2,4,6-trimethylphenyl substitution.
2,4,6-Trimethylbenzenesulfonyl chloride: Lacks the indoline moiety.
Indoline-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Uniqueness
The uniqueness of 2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the indoline ring and the sulfonyl group, along with the 2,4,6-trimethylphenyl substitution, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21NO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO2S/c1-12-9-13(2)18(14(3)10-12)22(20,21)19-15(4)11-16-7-5-6-8-17(16)19/h5-10,15H,11H2,1-4H3 |
InChI Key |
QGSCUXVRDLOJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12187665.png)
![3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12187675.png)

![3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12187682.png)

![N-[(1Z)-3-{[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzenesulfonamide](/img/structure/B12187704.png)
![(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12187708.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12187715.png)
![4'-(1H-imidazol-1-ylcarbonyl)-2'-(2-methoxyethyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12187721.png)

![2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12187736.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12187738.png)
![10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione](/img/structure/B12187744.png)
